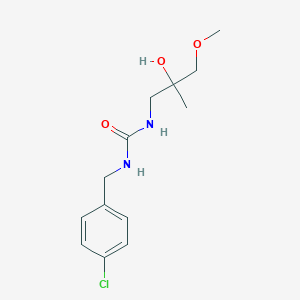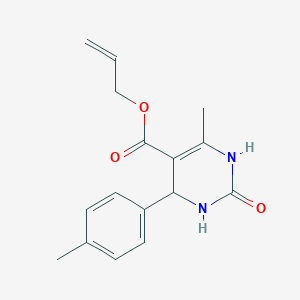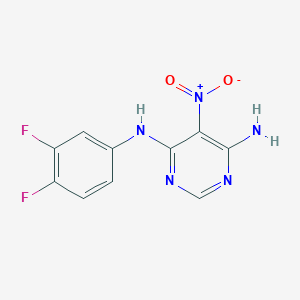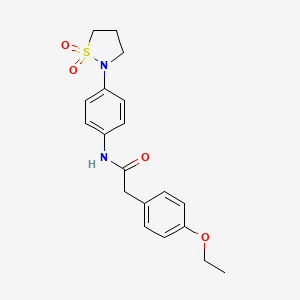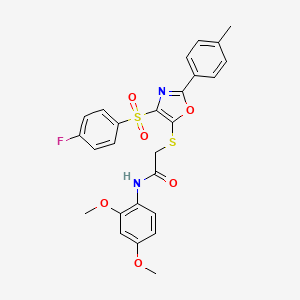![molecular formula C21H23BrN6O3 B2438163 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896834-00-7](/img/structure/B2438163.png)
8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23BrN6O3 and its molecular weight is 487.358. The purity is usually 95%.
BenchChem offers high-quality 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Dyes and Imaging Agents
STK852267 serves as an intermediate in the synthesis of BODIPY-containing fluorescent dyes . BODIPY dyes are widely used in fluorescence imaging due to their high quantum yield, photostability, and tunable emission wavelengths. Researchers utilize these dyes for cellular imaging, tracking biological processes, and studying protein localization within cells .
Photosensitizer Development
Researchers have employed STK852267 as a precursor in the synthesis of BODIPY-containing photosensitizer dyes . These photosensitizers exhibit antibacterial activity and can potentially be used in photodynamic therapy (PDT). PDT involves selectively targeting and destroying cancer cells or pathogens using light activation of the photosensitizer. The morpholino group in STK852267 contributes to its binding properties, making it a promising candidate for such applications .
Anticancer Research
While direct studies on STK852267 are limited, related compounds with similar structural features have been investigated for their anticancer activity . Researchers have synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and evaluated their effects against cancer cells. These derivatives may hold potential as novel anticancer agents, although further research is needed to explore their mechanisms of action and efficacy .
ATRP Initiator in Polymer Chemistry
STK852267, with its bromoisobutyrate functionality, is commonly used as an ATRP (atom transfer radical polymerization) initiator . ATRP is a versatile method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. Researchers utilize ATRP initiators like STK852267 to create functional polymers for drug delivery, coatings, and materials science .
Neutrophil Biology Studies
Although not directly related to STK852267, understanding neutrophil biology is crucial for immune response research. Neutrophils play essential roles in inflammation, pathogen defense, and NETosis (neutrophil extracellular trap formation). Researchers use fluorescent dyes (such as BODIPY derivatives) to visualize and study neutrophil behavior in health and disease .
Infectious Disease Research
Given its potential antibacterial properties, STK852267 derivatives could be explored in the context of infectious disease research . Investigating their effects on bacterial pathogens and understanding their interactions with cellular components may provide valuable insights for developing new antimicrobial agents .
Mecanismo De Acción
Target of Action
STK852267, also known as 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a complex compound with a unique structure. Compounds with similar structures have been found to interact with various targets, such as acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that stk852267 might interact with its targets, leading to changes in their function . For instance, compounds with similar structures have been found to inhibit AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involving reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury .
Result of Action
Similar compounds have been found to cause significant changes in cellular components, leading to various biological and pharmacological activities .
Propiedades
IUPAC Name |
6-(4-bromophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-5-3-15(22)4-6-16)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKZNTWUHNSYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)
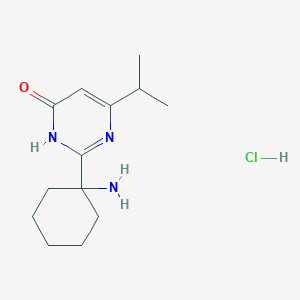

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)

